

analytical methods for 3-(3-Methyl-2-nitrophenoxy)piperidine quantification

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Compound of Interest

Compound Name: 3-(3-Methyl-2-nitrophenoxy)piperidine

Cat. No.: B13605818

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Application Note: Quantitative Analysis of 3-(3-Methyl-2-nitrophenoxy)piperidine

Executive Summary & Chemical Context

This guide details the analytical strategy for 3-(3-Methyl-2-nitrophenoxy)piperidine (Formula: $C_{12}H_{16}N_2O_3$; MW: 236.27 g/mol). This compound typically serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors similar to the Ceritinib scaffold), where the nitro group acts as a precursor for an aniline functionality via reduction.

Why Quantification Matters:

- **Stoichiometric Control:** As a building block, its purity directly impacts the yield of subsequent Nucleophilic Aromatic Substitution (S_NAr) or reduction steps.
- **Genotoxic Impurity (GTI) Management:** The nitro-aromatic moiety is a structural alert for mutagenicity. If this compound is used late in the synthesis, unreacted residues must be controlled to trace levels (often <10 ppm) in the final API, necessitating high-sensitivity LC-MS/MS methods.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.

Property	Value (Approx.)	Analytical Implication
Basic Center	Piperidine Nitrogen (pKa ~9.5)	Requires pH control. At neutral pH, the amine is protonated and may interact with silanols, causing peak tailing. Strategy: Use High pH (>10) or Low pH (<3) mobile phases.
Chromophore	Nitro-aromatic ring	Strong UV absorbance. Strategy: UV detection at 254 nm or 210 nm is highly effective for assay.
Hydrophobicity	LogP ~ 2.1	Moderately lipophilic. Strategy: Standard C18 (ODS) columns will provide sufficient retention.
Chirality	C3 of Piperidine	The molecule has one chiral center. Strategy: If the synthesis is enantioselective, a Chiral HPLC method (e.g., Chiralpak AD-H) is required. This guide focuses on achiral quantification (total mass).

Method A: HPLC-UV for Purity & Assay (High Concentration)

Application: Incoming raw material testing, reaction monitoring (IPC).

Chromatographic Conditions

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

- Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 μ m (chosen for high pH stability).
- Column Temp: 40°C.
- Flow Rate: 1.0 mL/min.[1]
- Detection: 254 nm (primary), 210 nm (secondary).
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
- Mobile Phase B: Acetonitrile (ACN).

Rationale: Using a high pH buffer keeps the piperidine nitrogen deprotonated (neutral), significantly improving peak shape and symmetry compared to acidic conditions where the charged amine drags on the stationary phase.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection hold
15.0	10	90	Linear Gradient
18.0	10	90	Wash
18.1	95	5	Re-equilibration
23.0	95	5	End

Standard & Sample Preparation

- Diluent: 50:50 ACN:Water.
- Stock Solution: Dissolve 25 mg of reference standard in 25 mL diluent (1.0 mg/mL).
- Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method B: LC-MS/MS for Trace Impurity Quantification

Application: Final drug substance screening, cleaning validation (swab analysis).

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Target Ion: $[M+H]^+ = 237.1$ m/z.

MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Structural Logic
237.1	84.1	25	Cleavage of Piperidine ring (Quantifier)
237.1	190.1	15	Loss of Nitro group (-NO ₂)

| 237.1 | 152.1 | 30 | Phenoxy fragmentation |

LC Conditions (UHPLC)

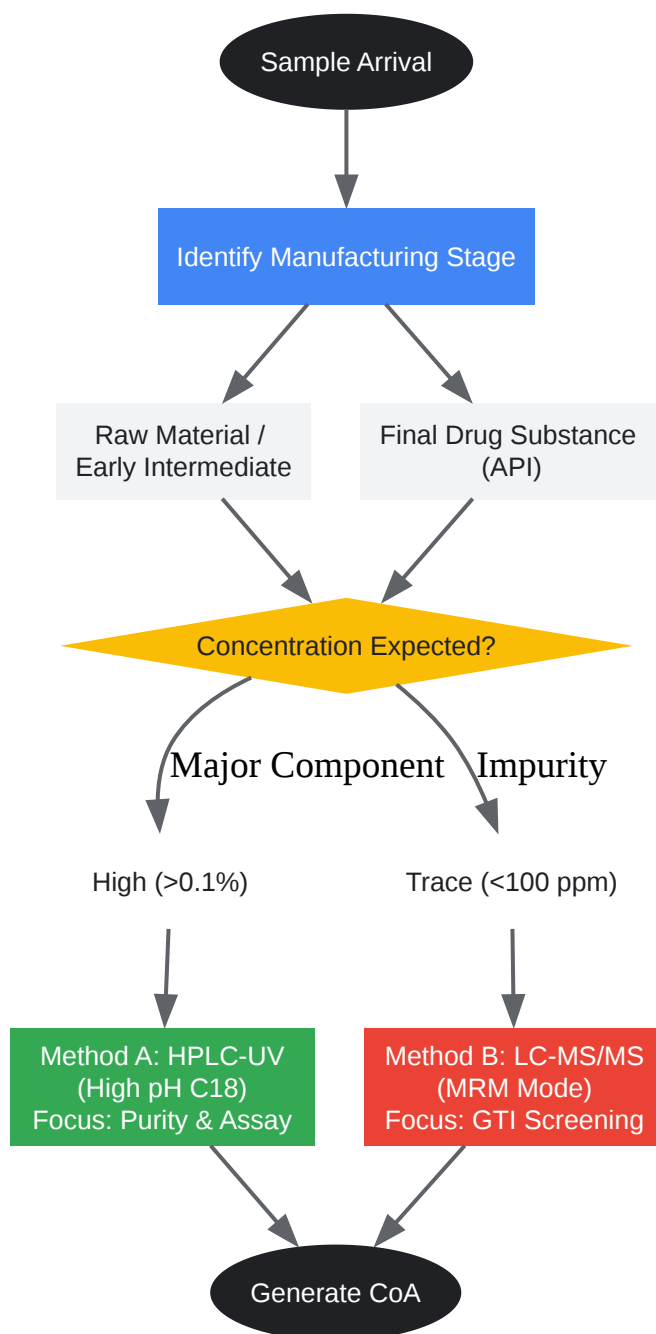
- Column: Agilent Zorbax RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

- Gradient: Fast ramp (5% B to 95% B in 3 minutes) to elute the impurity quickly while separating it from the main API peak.

Visualized Workflows

Figure 1: Analytical Decision Tree

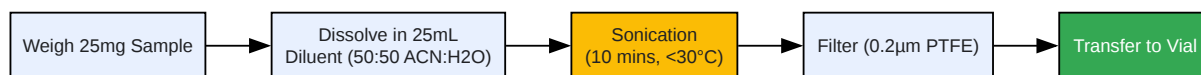
This diagram illustrates the logic flow for selecting the appropriate method based on the sample stage.



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Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on manufacturing stage and sensitivity requirements.

Figure 2: Sample Preparation Protocol



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Caption: Standard sample preparation workflow for HPLC-UV assay.

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated. Below are the acceptance criteria for Method A (HPLC-UV).

Parameter	Procedure	Acceptance Criteria
Specificity	Inject Diluent, Placebo, and Impurity Markers.	No interference at retention time of analyte (RT ~8.5 min).
Linearity	5 levels from 50% to 150% of target concentration.	$R^2 \geq 0.999$. ^{[2][3]}
Precision	6 replicate injections of standard.	$RSD \leq 2.0\%$. ^[3]
Accuracy	Spike recovery at 80%, 100%, 120%.	Recovery 98.0% – 102.0%.
LOD/LOQ	Signal-to-Noise ratio (S/N).	LOD (S/N ~3), LOQ (S/N ~10). ^[3]

Troubleshooting & Expertise

- **Peak Tailing:** If the piperidine peak tails, ensure the mobile phase pH is truly >10 or <3. Intermediate pH (4-8) is the "danger zone" for amines on C18. Consider adding 0.1% Triethylamine (TEA) as a silanol blocker if using low pH.
- **Carryover:** The nitro-aromatic moiety can be "sticky." Ensure the needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:Water).
- **Stability:** Protect solutions from intense light. Nitro compounds can undergo photodegradation. Use amber glassware.

References

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